7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15066898
Molecular Formula: C26H30N4O
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N4O |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C26H30N4O/c1-4-16-29(17-5-2)25-24-23(20-10-8-7-9-11-20)18-30(26(24)28-19-27-25)21-12-14-22(15-13-21)31-6-3/h7-15,18-19H,4-6,16-17H2,1-3H3 |
| Standard InChI Key | DQMZRDFXMOOCSU-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |
Introduction
7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound is characterized by its unique molecular structure, which includes a pyrrolo[2,3-d]pyrimidine core, a phenyl group at the 5-position, an ethoxyphenyl group at the 7-position, and two propyl groups attached to the nitrogen atom at the 4-position.
Synthesis and Preparation
The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented in the available literature, compounds within the pyrrolo[2,3-d]pyrimidine class are generally synthesized through condensation reactions involving appropriate precursors.
Synthesis Overview
-
Starting Materials: The synthesis often begins with pyrimidine or pyrrole derivatives, which are then modified to introduce the necessary functional groups.
-
Condensation Reactions: These reactions involve combining the modified pyrimidine or pyrrole derivatives with other organic compounds to form the pyrrolo[2,3-d]pyrimidine core.
-
Functional Group Modifications: Additional steps may include the introduction of the phenyl, ethoxyphenyl, and dipropylamino groups through various organic transformations.
Biological Activity and Applications
While specific biological activity data for 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine is limited, compounds within the pyrrolo[2,3-d]pyrimidine class have shown potential in various biological applications. These include roles as inhibitors for certain enzymes or receptors, which can be relevant in drug discovery for diseases such as cancer or neurological disorders.
Potential Applications
-
Pharmaceutical Research: Pyrrolo[2,3-d]pyrimidines have been explored for their potential as therapeutic agents due to their ability to interact with biological targets.
-
Biological Studies: Further research is needed to determine the specific biological activities and potential therapeutic uses of 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine.
Data and Research Findings
Given the limited availability of specific research findings on 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine, the following table summarizes general information about the compound:
| Property | Value |
|---|---|
| Chemical Name | 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine |
| CAS Number | 477241-58-0 |
| Molecular Formula | C26H30N4O |
| Molecular Weight | Approximately 414.55 g/mol |
Future Research Directions
-
Biological Evaluation: In-depth biological studies are necessary to understand the compound's potential therapeutic applications.
-
Synthetic Optimization: Developing efficient synthesis protocols could facilitate the production of this compound for further research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume